molecular formula C9H6BrNS B14026734 6-Bromoquinoline-4-thiol

6-Bromoquinoline-4-thiol

Cat. No.: B14026734
M. Wt: 240.12 g/mol
InChI Key: WAUSSFOFROBFHB-UHFFFAOYSA-N
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Description

6-Bromoquinoline-4-thiol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C9H6BrNS and a molecular weight of 240.12 g/mol . It is characterized by the presence of a bromine atom at the 6th position and a thiol group at the 4th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-4-thiol typically involves the bromination of quinoline derivatives followed by the introduction of the thiol group. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process to yield the target compound . Another method involves the bromination of cyano- and methoxy-1,2,3,4-tetrahydroquinoline derivatives, followed by functionalization to introduce the thiol group .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly solvents and catalysts, such as ionic liquids and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the thiol group but shares the bromine

Properties

IUPAC Name

6-bromo-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUSSFOFROBFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=S)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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